4-[(Cyclobutylamino)methyl]benzoic acid
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Overview
Description
4-[(Cyclobutylamino)methyl]benzoic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by a benzoic acid core substituted with a cyclobutylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclobutylamino)methyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with cyclobutylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclobutylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
4-[(Cyclobutylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(Cyclobutylamino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
- 4-[(Methylamino)methyl]benzoic acid
- 4-[(Ethylamino)methyl]benzoic acid
- 4-[(Propylamino)methyl]benzoic acid
Comparison: 4-[(Cyclobutylamino)methyl]benzoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[(cyclobutylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2,(H,14,15) |
InChI Key |
RFTLYYCUWDXLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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